molecular formula C11H14O2 B1333914 3-tert-Butyl-2-hydroxybenzaldehyde CAS No. 24623-65-2

3-tert-Butyl-2-hydroxybenzaldehyde

Cat. No. B1333914
CAS RN: 24623-65-2
M. Wt: 178.23 g/mol
InChI Key: ROILLNJICXGZQQ-UHFFFAOYSA-N
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Description

3-tert-Butyl-2-hydroxybenzaldehyde is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a tert-butyl group and a hydroxyl group attached to a benzaldehyde moiety, which makes it a versatile intermediate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of tert-butyl-hydroxylated benzaldehydes, including 3-tert-butyl-2-hydroxybenzaldehyde, has been achieved through different methods. A short synthesis route for a related compound, tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde, was developed using the HBr-DMSO system as an effective oxidant, which could potentially be adapted for the synthesis of 3-tert-butyl-2-hydroxybenzaldehyde . Additionally, the synthesis of 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde from 2-(tert-butyl)phenol, magnesium scraps, and paraformaldehyde in methanol by formylation has been reported, followed by bromination under optimized conditions .

Molecular Structure Analysis

The molecular structure of 3-tert-butyl-2-hydroxybenzaldehyde and its derivatives has been studied using various spectroscopic techniques and theoretical calculations. For instance, the molecular and crystal structure of a related Schiff base compound was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . Quantum chemical computations using density functional theory have been performed on 3,5-di-tert-butyl-2-hydroxybenzaldehyde to optimize the molecule and study its stability and electronic properties .

Chemical Reactions Analysis

3-tert-Butyl-2-hydroxybenzaldehyde participates in various chemical reactions due to its reactive aldehyde group and the presence of the hydroxyl group. It has been used as a starting material for the synthesis of organophosphorus derivatives and has been involved in anionic condensations in the presence of weak bases . Electrochemical studies have also shown that related compounds can undergo methoxylation reactions to form methoxyquinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-tert-butyl-2-hydroxybenzaldehyde derivatives have been explored to some extent. The synthesis of phosphorus derivatives starting from a related compound, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, has been proposed, and some properties of the obtained compounds are presented . Additionally, the electrochemical behavior of related compounds has been investigated, providing insights into their reactivity in different pH conditions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: 3-tert-butyl-2-hydroxybenzaldehyde has been synthesized using various methods. For instance, Du Longchao (2013) synthesized 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde from 2-(tert-butyl)phenol, magnesium scraps, and paraformaldehyde, exploring solvent, temperature, and material ratio effects (Du Longchao, 2013).
  • Chemical Analysis and Molecular Docking: The molecular structure and spectroscopic properties (FT-IR, FT-Raman, UV-Vis, NMR) of 3,5-di-tert-butyl-2-hydroxybenzaldehyde have been examined. Its potential as an antiviral agent was investigated through molecular docking studies against influenza viruses (S. Mary & C. James, 2020).

Applications in Metal Complex Synthesis

  • Copper(II) Complexes: Research by Sylvestre et al. (2005) involved synthesizing copper(II) complexes using 5-tert-butyl-2-hydroxybenzaldehyde derivatives. These complexes displayed distinct voltammetric ligand-based oxidations (Sylvestre et al., 2005).
  • Iron(III) and Cobalt(III) Complexes: Sutradhar et al. (2016) used Schiff bases derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde to synthesize Fe(III) and Co(III) complexes, which acted as catalysts in microwave-assisted peroxidative oxidation of alcohols (Sutradhar et al., 2016).

Biochemical and Medicinal Research

  • Quantum Chemical Insights: The molecule's structure has been optimized using density functional theory, and its biochemical activity was studied using NBO analysis and molecular electronic parameters. These studies provide insights into its potential bioactive properties (S. Mary & C. James, 2020).

Catalysis and Chemical Reactions

  • Palladium-Complex Catalyzed Reactions: The compound has been used in palladium-complex catalyzed Suzuki cross-coupling reactions, demonstrating its utility in organic synthesis (Biyu Wang et al., 2014).
  • Alcohol Oxidation Catalysis: Copper(II) complexes based on 3,5-di-tert-butyl-2-hydroxybenzaldehyde derivatives have been explored for their catalytic performance in the oxidation of alcohols (Guoqi Zhang et al., 2014).

Miscellaneous Applications

  • Crystal Structure Analysis: The crystal structures of certain derivatives have been determined, providing valuable information for further chemical and pharmacological studies (Wai-Kwok Wong et al., 2004).

Safety And Hazards

3-tert-Butyl-2-hydroxybenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

3-tert-butyl-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROILLNJICXGZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394938
Record name 3-tert-Butyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butyl-2-hydroxybenzaldehyde

CAS RN

24623-65-2
Record name 3-tert-Butyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-Butyl-2-hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

2-tert-Butylphenol 7.51 g (50 mmol) and THF (tetrahydrofuran) 54 ml were charged in a sufficiently dried 500 ml reactor purged with argon, ethylmagnesium bromide 18.53 ml (an ether solution, 3.0N, 55.6 mmol) was added dropwise to the reactor at 0° C. in 15 minutes and after that, the temperature was gradually raised to a room temperature and the resultant mixture was stirred for 1 hour at a room temperature. Toluene 180 ml was added, the resultant mixture was heated to 100° C., and about 40 ml of the mixed solvents of ether and THF were evaporated off to obtain a slightly opaque slurry. After the slurry was cooled to a room temperature, p-formaldehyde 3.75 g (125 mmol) and triethylamine 10.45 ml (75 mmol) were added and the resultant mixture was stirred at 88° C. for 1 hour. After being cooled to a room temperature, the mixture was quenched with 10% hydrochloric acid and an organic layer was concentrated and purified by a silica gel column to obtain 3-tert-butylsalicylaldehyde 6.22 g (yield 70%).
Quantity
7.51 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
reactant
Reaction Step One
[Compound]
Name
p-formaldehyde
Quantity
3.75 g
Type
reactant
Reaction Step Two
Quantity
10.45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred suspension of 2-tert-butylphenol (6)(4.55 g, 30 mmol), magnesium chloride (5.71 g, 60 mmol) and paraformaldehyde (2.08 g, 66 mmol) in THF (120 mL) at room temperature, was added triethylamine (8.35 mL, 60 mmol) dropwise. The reaction was heated to reflux for 3 hours to give an orange suspension. The crude was extracted using EtOAc (3×50 mL). A small amount of diluted HCl can be added if a permanent emulsion is formed. The organic layers were dried over MgSO4 and the volatiles evaporated under low pressure to yield a pale yellow oil which did not need any further purification. It can become dark green on storage. Yield: 90%. Pale yellow oil. 1H-NMR δH (CDCl3, 300 MHz): 1.44 (9H, s, 3×CH3), 6.97 (1H, t, J=7.5 Hz, HAr), 7.41 (1H, dd, J=1.5 Hz, J=7.5 Hz, HAr), 7.54 (1H, dd, J=1.2 Hz, J=7.5 Hz, HAr), 9.88 (1H, s, CHO), 11.82 (1H, s, OH).
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
8.35 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Into a 500 ml reactor thoroughly dried and purged with argon, 7.51 g (50 mmol) of 2-tert-butylphenol and 54 ml of THF were introduced. To the reactor, 18.53 ml of an ether solution containing 55.6 mmol of ethylmagnesium bromide was dropwise added at 0° C., then the temperature of the system was slowly raised to room temperature, and the reaction solution was stirred at room temperature for 1 hour. Then, 180 ml of toluene was added, and the system was heated to 100° C. to distill off about 40 ml of a mixed solution of ether and THF, whereby an opaque white slurry was obtained. After the slurry was cooled to room temperature, 3.75 g (125 mmol) of paraformaldehyde and 10.45 ml (75 mmol) of triethylamine were added, followed by stirring at 88° C. for 1 hour. The reaction solution was allowed to cool to room temperature and then quenched with 10% hydrochloric acid. The organic layer was concentrated and purified by a silica gel column to obtain 6.22 g (yield: 70%) of 3-t-butylsalicylaldehyde.
Quantity
7.51 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step Two
Quantity
10.45 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Three
Quantity
55.6 mmol
Type
reactant
Reaction Step Four
Name
Quantity
18.53 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-tert-Butyl-2-hydroxybenzaldehyde
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3-tert-Butyl-2-hydroxybenzaldehyde
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Reactant of Route 5
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3-tert-Butyl-2-hydroxybenzaldehyde
Reactant of Route 6
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3-tert-Butyl-2-hydroxybenzaldehyde

Citations

For This Compound
275
Citations
SS Zhao, JQ Zhao, DM Zhao - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
… 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde, (2), was prepared in 87% yield by chloromethylation of 3-tert-butyl-2-hydroxybenzaldehyde, (1) (Kureshy et al., 2002 [Kureshy, RI, …
Number of citations: 3 scripts.iucr.org
MA Arafath, HC Kwong, F Adam… - Acta Crystallographica …, 2018 - scripts.iucr.org
(IUCr) Crystal structure of (E)-2-[3-(tert-butyl)-2-hydroxybenzylidene]-N-cyclohexylhydrazine-1-carbothioamide Journal logo Acta Crystallographica Section E Acta Crystallographica …
Number of citations: 3 scripts.iucr.org
E Yabalak, F Günay, VT Kasumov, H Arslan - Spectrochimica Acta Part A …, 2013 - Elsevier
The molecular structure, vibrational frequencies and intensities of N-(3-tert-butyl-2-hydroxybenzylidene)-2,6-diphenyl-4-hydroxyaniline were calculated by the Density Functional Theory …
Number of citations: 7 www.sciencedirect.com
T Mino, K Oishi, M Yamashita - Synlett, 1998 - thieme-connect.com
… Using 3-tert-butyl-2-hydroxybenzaldehyde ADPD imine 4 which has a bulky substituent such as a tert-butyl group at 3-position, the enantioselectivity was better than ligand 3 (entries 5 …
Number of citations: 23 www.thieme-connect.com
NE Eltayeb, SG Teoh, CS Yeap, HK Fun… - … Section E: Structure …, 2009 - scripts.iucr.org
… , obtained by the reaction of o-phenylenediamine and 3-tert-butyl-2-hydroxybenzaldehyde. … ) in ethanol (20 ml) was added 3-tert-butyl-2-hydroxybenzaldehyde (0.7 ml, 4 mmol). The …
Number of citations: 3 scripts.iucr.org
G Zhang, Q Li, G Proni - Inorganic Chemistry Communications, 2014 - Elsevier
… The one-pot reaction of (1S,2S)-(+)-1,2-diaminocyclohexane, 3-tert-butyl-2-hydroxybenzaldehyde and Zn(OAc) 2 ·1.5H 2 O in methanol under reflux gives the diastereoselective …
Number of citations: 12 www.sciencedirect.com
F Song, X Ma, J Hou, X Huang, Y Cheng, C Zhu - Polymer, 2011 - Elsevier
… 3-tert-butyl-2-hydroxybenzaldehyde (3) was synthesized according to a reported method [46]. A mixture of 3-tert-butyl-2-hydroxybenzaldehyde (2.6 g, 14.6 mmol) and iodine (5.56 g, …
Number of citations: 33 www.sciencedirect.com
WS Kim, KY Lee, EH Ryu, JM Gu, Y Kim… - European Journal of …, 2013 - Wiley Online Library
… The new bisSalen ligand was prepared according to Scheme 1 by starting from 3-tert-butyl-2-hydroxybenzaldehyde. No additional ligand except the bisSalen was employed during the …
JF Larrow, EN Jacobsen, Y Gao, Y Hong… - The Journal of …, 1994 - ACS Publications
… 5-Bromo-3-tert-butyl-2-hydroxybenzaldehyde (5e). A stirred mixture of 4-bromo-2-tert-butylphenol16 (10.0 g, 40 mmol, 1.0 equiv), HMT (11.33 g, 80 mmol, 2.0 equiv) and TFA (40 mL) …
Number of citations: 961 pubs.acs.org
B Wang, P Ni, J Fan, H Zheng, S Zhao… - Chinese Journal of …, 2014 - sioc-journal.cn
… Abstract The synthesis of 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde by Suzuki cross coupling reaction of 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde with pyridin-4-ylboronic …
Number of citations: 3 sioc-journal.cn

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